Sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate
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Overview
Description
Sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate is a chemical compound with the molecular formula C5H4BrNO2S . It is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Molecular Structure Analysis
The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 244.04 . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Synthesis of Novel Compounds
Promotion of Benzoin Condensation : Sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate derivatives have been utilized in the synthesis of organic ionic liquids (OILs), which effectively promote the benzoin condensation of benzaldehyde, showcasing their utility in organic synthesis and potential applications in catalysis (Davis & Forrester, 1999).
Antimicrobial Studies : Derivatives of this compound have been synthesized and assessed for their antibacterial and antifungal activities, demonstrating the compound's relevance in the development of new antimicrobial agents (Lamani et al., 2009).
Catalysis and Chemical Reactions
C-H Arylation Activation : The compound has been used to study the activation mechanisms in palladium-catalyzed C-H arylation of thiazole derivatives, contributing to the advancement of catalytic methodologies (Miyaoku & Mori, 2009).
Synthesis of Anti-Proliferative Agents : It serves as a precursor in the multikilogram scale synthesis of anti-proliferative agents, highlighting its importance in medicinal chemistry and drug development (Yates et al., 2009).
Novel Synthetic Methods : The compound is central to the development of novel synthetic methods for producing methyl 5-substituted thiazole-4-carboxylates, further expanding its utility in synthetic organic chemistry (Yamada, Fukui, & Nunami, 1995).
Safety and Hazards
Mechanism of Action
Thiazoles
are a type of heterocyclic compound that have been shown to have significant analgesic and anti-inflammatory activities . They are often used in the synthesis of various pharmaceuticals due to their wide range of biological activities.
Indoles
, on the other hand, are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . Indoles, both natural and synthetic, show various biologically vital properties .
Properties
IUPAC Name |
sodium;5-bromo-4-methyl-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S.Na/c1-2-3(6)10-4(7-2)5(8)9;/h1H3,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSVPKAEQIOZIE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(=O)[O-])Br.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrNNaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138517-32-3 |
Source
|
Record name | sodium 5-bromo-4-methyl-1,3-thiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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